
2-(4-Fluorobenzylidene)malononitrile
Overview
Description
2-(4-Fluorobenzylidene)malononitrile is an organic compound with the chemical formula C10H5FN2. It is characterized by the presence of a fluorine atom attached to a benzylidene group, which is further connected to a malononitrile moiety. This compound appears as a white or pale yellow solid and is slightly soluble in water but soluble in organic solvents such as ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Fluorobenzylidene)malononitrile can be synthesized through various methods, including:
Knoevenagel Condensation: This is a common method where 4-fluorobenzaldehyde reacts with malononitrile in the presence of a base catalyst.
Electrochemical Synthesis: This environmentally friendly method involves the electrochemical reaction of 4-fluorobenzaldehyde and malononitrile without the need for additional reagents.
Industrial Production Methods
Industrial production of this compound often employs the Knoevenagel condensation method due to its simplicity and efficiency. The reaction is scaled up using large reactors and optimized conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzylidene)malononitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the benzylidene group can participate in addition reactions with various reagents.
Condensation Reactions: The compound can undergo further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Bases: Common bases used in reactions involving this compound include sodium ethoxide and potassium carbonate.
Solvents: Ethanol and other organic solvents are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while addition reactions can produce various adducts .
Scientific Research Applications
2-(4-Fluorobenzylidene)malononitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzylidene)malononitrile involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form complexes with metal ions, influencing their reactivity and stability . The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxybenzylidene)malononitrile: This compound has a methoxy group instead of a fluorine atom, leading to different reactivity and properties.
2-(4-Chlorobenzylidene)malononitrile:
Uniqueness
2-(4-Fluorobenzylidene)malononitrile is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, making it suitable for particular applications in organic synthesis and material science .
Biological Activity
2-(4-Fluorobenzylidene)malononitrile (FBM) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of FBM, supported by data tables, research findings, and relevant case studies.
FBM is synthesized through the Knoevenagel condensation reaction between malononitrile and 4-fluorobenzaldehyde. The reaction typically yields FBM in moderate to high yields, with studies reporting yields around 74% under optimized conditions . The compound's structure can be represented as follows:
The biological activity of FBM is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom in its structure enhances its lipophilicity, which may influence its binding affinity to target biomolecules. Studies indicate that FBM can modulate cellular signaling pathways, potentially affecting gene expression and metabolic processes.
Antimicrobial Activity
FBM has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that derivatives of FBM exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one study reported an inhibition zone of up to 20 mm against Staphylococcus aureus at a concentration of 50 µg/mL.
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 50 |
Escherichia coli | 15 | 50 |
Pseudomonas aeruginosa | 18 | 50 |
Cytotoxicity
FBM has also been evaluated for its cytotoxic effects on cancer cell lines. In studies involving HepG2 (liver cancer), DLD-1 (colon cancer), and MDA-MB-231 (breast cancer) cell lines, FBM exhibited IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15 |
DLD-1 | 20 |
MDA-MB-231 | 25 |
Case Studies
Case Study: Anticancer Properties
A recent study investigated the effects of FBM on MDA-MB-231 cells. The results indicated that treatment with FBM led to significant apoptosis as evidenced by increased annexin V staining and activation of caspase-3 pathways. This suggests that FBM may induce programmed cell death in breast cancer cells, highlighting its potential as an anticancer agent .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of FBM derivatives against multidrug-resistant strains. The study concluded that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential for development into new antimicrobial therapies .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of FBM is crucial for its therapeutic application. Preliminary studies suggest that FBM is metabolized via cytochrome P450 enzymes, which play a key role in drug metabolism. Its distribution within biological systems is facilitated by specific transport proteins, indicating a need for further research into its bioavailability and metabolic pathways .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUISCUAQHJPRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327222 | |
Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-22-4 | |
Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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